3-Chloro-6-(4-ethylphenyl)pyridazine is a heterocyclic compound with the molecular formula CHClN. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological research. Its structure features a chloro group and an ethylphenyl substituent, which influence its chemical properties and biological activities.
3-Chloro-6-(4-ethylphenyl)pyridazine can be classified under organic compounds, specifically as a substituted pyridazine. Its CAS number is 1105194-66-8, and it is commonly referenced in chemical databases such as PubChem and BenchChem. The compound is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and agrochemical development.
The synthesis of 3-Chloro-6-(4-ethylphenyl)pyridazine typically involves the reaction of 4-ethylphenylhydrazine with 3-chloropyridazine. The reaction conditions are crucial for achieving the desired product:
The process may also be optimized in industrial settings to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography or recrystallization .
The molecular structure of 3-Chloro-6-(4-ethylphenyl)pyridazine consists of a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-ethylphenyl group at the 6-position.
Key structural data include:
The presence of the ethyl group enhances lipophilicity, potentially affecting its biological interactions.
3-Chloro-6-(4-ethylphenyl)pyridazine can undergo various chemical reactions:
These reactions are significant for developing new derivatives with enhanced properties or activities.
The mechanism of action for 3-Chloro-6-(4-ethylphenyl)pyridazine involves its interaction with specific biological targets such as enzymes or receptors:
This mechanism underlies its potential therapeutic applications.
Key physical and chemical properties of 3-Chloro-6-(4-ethylphenyl)pyridazine include:
These properties are essential for determining the compound's applicability in various research fields.
3-Chloro-6-(4-ethylphenyl)pyridazine has several significant applications:
Pyridazine derivatives have transitioned from academic curiosities to cornerstone motifs in pharmaceutical development. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, gained prominence due to its unique electronic profile and hydrogen-bonding capabilities. Early pyridazine applications focused on vasodilatory agents like minoxidil and hydralazine, leveraging the ring’s electron-deficient nature for targeted reactivity. The 2023 approval of relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor) marked a watershed moment, showcasing pyridazines as privileged scaffolds in FDA-approved drugs [5]. These successes stem from the ring’s ability to enhance solubility, reduce hERG channel binding, and minimize cytochrome P450 inhibition—addressing key challenges in drug optimization [5]. Within this landscape, 3-Chloro-6-(4-ethylphenyl)pyridazine (CAS: 1105194-66-8) emerged as a versatile building block. Its synthesis and exploration paralleled the broader resurgence of diazine chemistry in the 2010s, driven by demands for novel intellectual property space beyond traditional pyridine cores .
Table 1: Evolution of Key Pyridazine Derivatives in Drug Discovery
Time Period | Representative Compounds | Primary Applications | Impact on Chemistry |
---|---|---|---|
1960s–1980s | Hydralazine, Cinoxacin | Antihypertensives, Antibiotics | Established basic reactivity profiles |
1990s–2000s | Levosimendan, Zibotentan | Cardiotonics, Oncology | Demonstrated target specificity advantages |
2010s–Present | Relugolix, Deucravacitinib | Endocrinology, Autoimmune diseases | Validated clinical efficacy of pyridazines |
3-Chloro-6-(4-ethylphenyl)pyridazine (C₁₂H₁₁ClN₂; MW: 218.69 g/mol) exemplifies strategic molecular design in heterocyclic chemistry . Its structure integrates three critical elements:
The para-ethyl substitution on the phenyl ring balances steric bulk and electronic effects. Unlike ortho-substituted analogs (e.g., 3-(3-chloro-4-ethylphenyl)pyridazine [CAS: CID 174577474]), which suffer from rotational hindrance [4], the para configuration optimizes planar geometry for target binding. Similarly, replacing chlorine with carboxylic acid groups (e.g., in 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid [CAS: 1504000-71-8]) dramatically alters hydrogen-bonding capacity and solubility [3]. This compound’s structural features enable precise modulation of physicochemical properties—a key requirement in agrochemical and pharmaceutical design [6] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3